Naphthalene, 1,8-bis(phenylethynyl)-
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Overview
Description
Naphthalene, 1,8-bis(phenylethynyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two phenylethynyl groups attached to the 1 and 8 positions of a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,8-bis(phenylethynyl)- typically involves the coupling of naphthalene derivatives with phenylacetylene. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for Naphthalene, 1,8-bis(phenylethynyl)- are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,8-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrogenated naphthalene derivatives .
Scientific Research Applications
Naphthalene, 1,8-bis(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Naphthalene, 1,8-bis(phenylethynyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The pathways involved can include the activation or inhibition of specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,8-bis(dimethylamino)-: Known for its strong basic properties and used as a proton sponge.
Naphthalene, 1,8-bis(1-alkynyl)-: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
Naphthalene, 1,8-bis(phenylethynyl)- is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics and materials science .
Biological Activity
Naphthalene, 1,8-bis(phenylethynyl)- is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Naphthalene Derivatives
Naphthalene derivatives are known for their wide range of biological activities, including anti-inflammatory , antibacterial , antioxidant , and anticancer effects. The unique structure of naphthalene allows for modifications that enhance its pharmacological properties. Specifically, compounds such as naphthalene, 1,8-bis(phenylethynyl)- have been synthesized to explore their potential in cancer therapy and other medical applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a study focused on naphthalene-substituted triazole spirodienones demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) and effective tumor growth suppression in vivo . The mechanism involved cell cycle arrest and apoptosis induction, indicating that naphthalene derivatives can act as potent anticancer agents.
Table 1: Cytotoxic Activity of Naphthalene Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6a | MDA-MB-231 | 3.52 | Cell cycle arrest and apoptosis |
1,8-bis(phenylethynyl)- | 4T1 (mouse) | Not reported | Tumor growth suppression |
Vorinostat | Various cancer cells | 3.52 | Histone deacetylase inhibition |
The biological activity of naphthalene derivatives can be attributed to several mechanisms:
- Topoisomerase Inhibition : Naphthalene compounds have been identified as effective inhibitors of topoisomerases, enzymes critical for DNA replication and transcription .
- Protein-Tyrosine Phosphatase Inhibition : These compounds also exhibit inhibitory effects on cytoplasmic protein-tyrosine phosphatases, which play roles in cell signaling pathways involved in cancer progression .
- Microtubule Inhibition : Some naphthalene derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death .
Case Studies
- Breast Cancer : A study evaluating the anticancer properties of a novel naphthalene derivative showed promising results in inhibiting tumor growth in mouse models. The compound demonstrated minimal toxicity at therapeutic doses, suggesting a favorable safety profile for further development .
- Antimicrobial Activity : Another investigation into the antibacterial properties of naphthalene derivatives revealed their effectiveness against various bacterial strains. The study emphasized the potential use of these compounds as alternative antimicrobial agents .
Properties
CAS No. |
17694-87-0 |
---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,8-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H16/c1-3-9-21(10-4-1)17-19-24-15-7-13-23-14-8-16-25(26(23)24)20-18-22-11-5-2-6-12-22/h1-16H |
InChI Key |
VUWXIJSTGVLREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC3=C2C(=CC=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
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